molecular formula C13H16ClN3O B6900087 N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide

N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide

Cat. No.: B6900087
M. Wt: 265.74 g/mol
InChI Key: MNGOATQHZHOZMT-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloropyridine group and a propanamide group, making it a versatile molecule for research and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-10(17-7-3-2-4-8-17)13(18)16-12-6-5-11(14)9-15-12/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGOATQHZHOZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide typically involves the following steps:

  • Chlorination: The starting material, pyridine, undergoes chlorination to introduce the chloro group at the 5-position, forming 5-chloropyridine.

  • Amide Formation: The chloropyridine is then reacted with an appropriate amine to form the amide group.

  • Coupling Reaction: The final step involves coupling the amide group with the 3,6-dihydro-2H-pyridin-1-yl group to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with new substituents at different positions.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester: A related compound with similar structural features.

  • N-(4-chloropyridin-2-yl)propanamide: A compound with a different position of the chloro group on the pyridine ring.

Uniqueness: N-(5-chloropyridin-2-yl)-2-(3,6-dihydro-2H-pyridin-1-yl)propanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities.

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